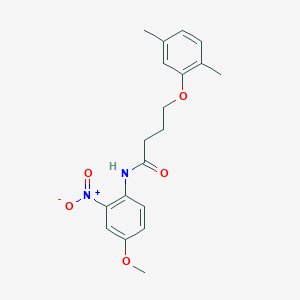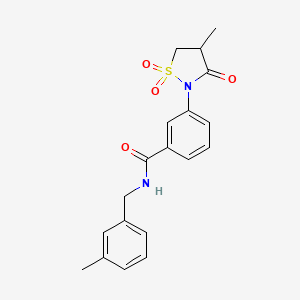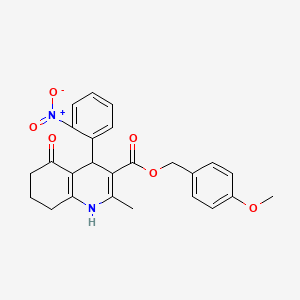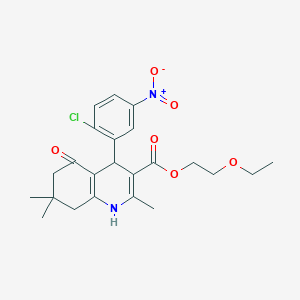
4-(2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide is a chemical compound that has gained attention in scientific research due to its potential as a pharmaceutical agent. This compound is also known as DMXB-A, and it belongs to the class of compounds called nicotinic acetylcholine receptor agonists. In
Mecanismo De Acción
DMXB-A acts as an agonist of the nicotinic acetylcholine receptor, which is a type of ion channel that is involved in the transmission of nerve impulses. Activation of this receptor leads to the release of neurotransmitters such as dopamine and acetylcholine, which play important roles in cognitive function and memory.
Biochemical and Physiological Effects:
DMXB-A has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine and dopamine in the brain, which can improve cognitive function and memory. DMXB-A has also been shown to reduce inflammation and oxidative stress, which are thought to contribute to the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXB-A has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. DMXB-A has also been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a pharmaceutical agent. However, one limitation of DMXB-A is that it is not water-soluble, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on DMXB-A. One area of interest is the development of more water-soluble analogs of DMXB-A, which would make it easier to administer in experimental settings. Another area of interest is the exploration of the therapeutic potential of DMXB-A in human clinical trials. Finally, further research is needed to better understand the mechanism of action of DMXB-A and its potential applications in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, DMXB-A is a promising compound that has gained attention in scientific research due to its potential as a pharmaceutical agent. It has been shown to have neuroprotective effects, improve cognitive function and memory, and reduce inflammation and oxidative stress. DMXB-A has several advantages for use in lab experiments, but also has limitations due to its low water solubility. Further research is needed to explore the therapeutic potential of DMXB-A and its mechanism of action.
Métodos De Síntesis
DMXB-A can be synthesized using a multi-step process that involves the reaction of 2,5-dimethylphenol with 4-methoxy-2-nitrobenzoyl chloride, followed by the reaction of the resulting intermediate with 4-aminobutanoyl chloride. The final product is obtained by the reduction of the nitro group to an amino group using a reducing agent such as sodium dithionite.
Aplicaciones Científicas De Investigación
DMXB-A has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. DMXB-A has also been shown to improve cognitive function and memory in animal models of aging and neurodegenerative diseases.
Propiedades
IUPAC Name |
4-(2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-13-6-7-14(2)18(11-13)26-10-4-5-19(22)20-16-9-8-15(25-3)12-17(16)21(23)24/h6-9,11-12H,4-5,10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSDTZCNUIFKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [3-cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4975150.png)
![3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4975157.png)

![N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]isonicotinamide](/img/structure/B4975167.png)


![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B4975199.png)

![1-bromo-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4975213.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-phenylacrylamide](/img/structure/B4975219.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4975230.png)


![3-[3-(cyclohexyloxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B4975253.png)